Methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate
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Overview
Description
Methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate: is an organic compound with a complex structure that includes a cyclopropane ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable naphthalene derivative. One common method is the reaction of 6-methylnaphthalene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into corresponding alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclopropane and naphthalene derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropane rings. It may also serve as a model compound for understanding the metabolism of similar structures in living organisms .
Medicine
The compound’s structure can be modified to create analogs with specific biological activities, such as anti-inflammatory or anticancer properties .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances and polymers. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The naphthalene moiety may also participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
- Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate
- Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
Uniqueness
Methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate is unique due to the presence of both a cyclopropane ring and a naphthalene moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
61508-73-4 |
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Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
methyl 1-(6-methylnaphthalen-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C16H16O2/c1-11-3-4-13-10-14(6-5-12(13)9-11)16(7-8-16)15(17)18-2/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
BLUMUIPFEAADRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3(CC3)C(=O)OC |
Origin of Product |
United States |
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